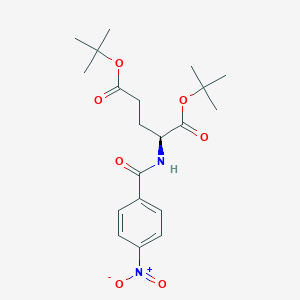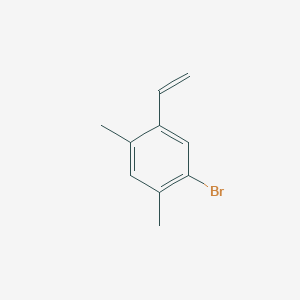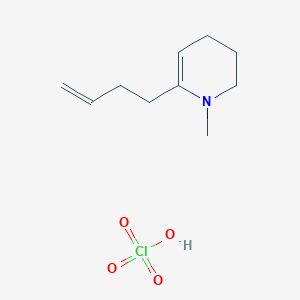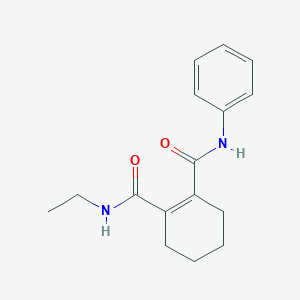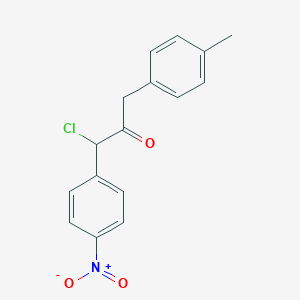
Bromo(chloro)methane;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(chloro)methane;iron(2+) is a coordination compound that consists of bromo(chloro)methane and iron in the +2 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromo(chloro)methane can be synthesized through the halogenation of methane. The reaction involves the substitution of hydrogen atoms in methane with bromine and chlorine atoms. The process typically requires the presence of a catalyst and specific reaction conditions to ensure the selective formation of bromo(chloro)methane .
Industrial Production Methods
Industrial production of bromo(chloro)methane involves the reaction of dichloromethane with hydrogen bromide. This reaction is catalyzed by iron(2+) ions, which facilitate the substitution of one chlorine atom with a bromine atom .
Análisis De Reacciones Químicas
Types of Reactions
Bromo(chloro)methane undergoes various types of chemical reactions, including:
Substitution Reactions: In these reactions, the halogen atoms in bromo(chloro)methane can be replaced by other atoms or groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions where the iron(2+) ion can be oxidized to iron(3+) or reduced to iron(0) depending on the reaction conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, ammonia, and other nucleophiles can react with bromo(chloro)methane in substitution reactions.
Oxidizing Agents: Compounds like potassium permanganate can oxidize the iron(2+) ion to iron(3+).
Reducing Agents: Hydrogen gas or sodium borohydride can reduce the iron(2+) ion to iron(0).
Major Products Formed
Substitution Reactions: Methanol and halide ions.
Oxidation Reactions: Iron(3+) compounds.
Reduction Reactions: Iron(0) compounds.
Aplicaciones Científicas De Investigación
Bromo(chloro)methane;iron(2+) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in halogenation reactions.
Biology: The compound can be used to study the effects of halogenated methanes on biological systems.
Medicine: Research is being conducted on the potential use of halogenated methanes in drug development.
Industry: Bromo(chloro)methane is used in the production of pharmaceuticals, pesticides, and other chemicals.
Mecanismo De Acción
The mechanism of action of bromo(chloro)methane;iron(2+) involves the interaction of the halogenated methane with various molecular targets. The iron(2+) ion can participate in redox reactions, altering the oxidation state of the compound and influencing its reactivity. The halogen atoms can undergo substitution reactions, leading to the formation of new compounds .
Comparación Con Compuestos Similares
Similar Compounds
Chloromethane: Contains only chlorine atoms and lacks the bromine atom present in bromo(chloro)methane.
Bromomethane: Contains only bromine atoms and lacks the chlorine atom present in bromo(chloro)methane.
Dichloromethane: Contains two chlorine atoms and no bromine atoms.
Uniqueness
Bromo(chloro)methane;iron(2+) is unique due to the presence of both bromine and chlorine atoms, which allows it to participate in a wider range of chemical reactions compared to compounds with only one type of halogen atom.
Propiedades
Número CAS |
90143-41-2 |
|---|---|
Fórmula molecular |
CHBrClFe+ |
Peso molecular |
184.22 g/mol |
Nombre IUPAC |
bromo(chloro)methane;iron(2+) |
InChI |
InChI=1S/CHBrCl.Fe/c2-1-3;/h1H;/q-1;+2 |
Clave InChI |
BZEHALSQIVGCOO-UHFFFAOYSA-N |
SMILES canónico |
[CH-](Cl)Br.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
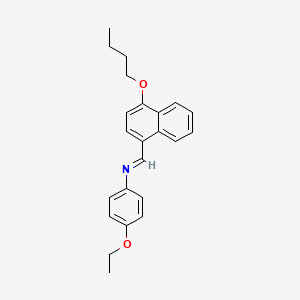
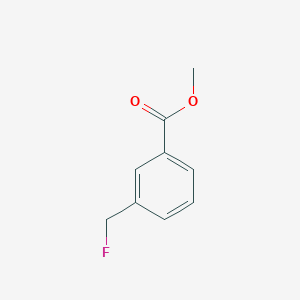
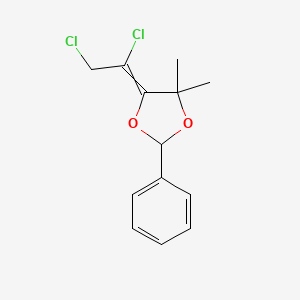
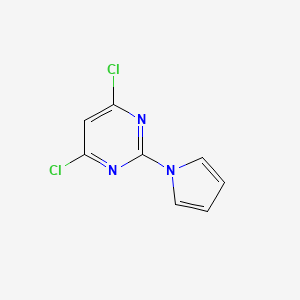
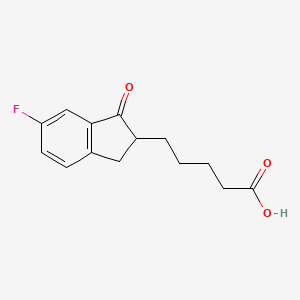
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)

